1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one
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Overview
Description
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one is a compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids. This compound is known for its intriguing biological activities and has been isolated from various natural sources .
Preparation Methods
The synthesis of 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one typically involves the condensation of appropriate aromatic aldehydes with ketones under basic conditions. The reaction conditions often include the use of catalysts such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent system . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl groups on the aromatic ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various flavonoids and isoflavonoids.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one involves its interaction with specific molecular targets. For instance, it inhibits viral neuraminidases, preventing the virus from budding from the host cell . In cancer cells, it interacts with cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar compounds to 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one include other chalcones such as:
2’,4’-Dihydroxy-3’-methyl-6’-methoxychalcone: Exhibits similar biological activities but with different potency and specificity.
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-1-hexadecanone: Another chalcone derivative with distinct chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which influences its biological activity and chemical reactivity.
Properties
CAS No. |
918896-70-5 |
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Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one |
InChI |
InChI=1S/C13H18O4/c1-5-7(2)12(15)11-10(17-4)6-9(14)8(3)13(11)16/h6-7,14,16H,5H2,1-4H3 |
InChI Key |
FDTJSHFNUMGUHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)C1=C(C=C(C(=C1O)C)O)OC |
Origin of Product |
United States |
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